

MSC-1186: A Technical Guide to a Selective Pan-SRPK Inhibitor

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Compound of Interest		
Compound Name:	MSC-1186	
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Introduction

MSC-1186 is a potent and highly selective, ATP-competitive, reversible pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs).[1][2][3] Developed through a structure-guided medicinal chemistry effort, it emerged from a fragment screening campaign originally targeting focal adhesion kinase (FAK).[2][4] This compound has demonstrated nanomolar potency against SRPK1, SRPK2, and SRPK3, along with excellent kinome-wide selectivity, making it a valuable chemical probe for studying SRPK biology and a promising starting point for therapeutic development.[2][4]

Serine/arginine-rich protein kinases (SRPKs) are a family of enzymes that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine (SR)-rich splicing factors.[5] Dysregulation of SRPK activity has been implicated in various diseases, including cancer and viral infections, making them attractive targets for therapeutic intervention. **MSC-1186**'s ability to potently and selectively inhibit all three SRPK isoforms provides a powerful tool to investigate the downstream consequences of pan-SRPK inhibition.

This technical guide provides an in-depth overview of **MSC-1186**, including its biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization.



Quantitative Data Summary

The following tables summarize the key quantitative data for **MSC-1186**, providing a clear comparison of its activity across different assays and SRPK isoforms.

Table 1: In Vitro Biochemical Activity of MSC-1186

Target	IC50 (nM)	Kd (nM)
SRPK1	2.7	-
SRPK2	81	145
SRPK3	0.6	-

IC₅₀ values were determined by Reaction Biology using a radiometric kinase assay. Kd for SRPK2 was determined by Isothermal Titration Calorimetry (ITC).

Table 2: Cellular Target Engagement and Activity of MSC-1186

Assay Format	Target	IC50 / EC50 (nM)	Cell Line
NanoBRET (Intact Cells)	SRPK1	98	HEK293T
SRPK3	40	HEK293T	
NanoBRET (Lysed Cells)	SRPK1	44	HEK293T
SRPK2	149	HEK293T	
SRPK3	40	HEK293T	_

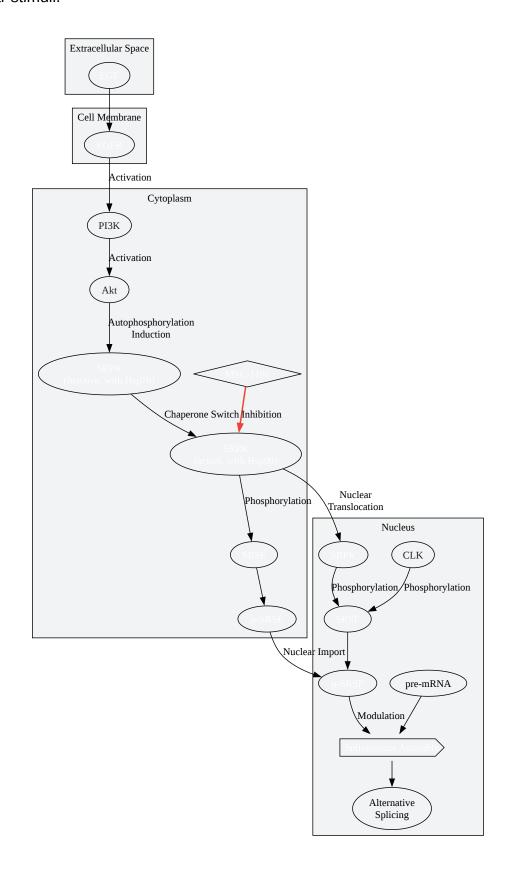
Cellular IC₅₀/EC₅₀ values were determined using the NanoBRET™ Target Engagement Assay.

Mechanism of Action and Signaling Pathway

SRPKs are key regulators of the spliceosome, a dynamic molecular machine responsible for removing introns from pre-mRNA. The activity of SRPKs is integrated with cellular signaling



pathways, such as the EGF/Akt pathway, to control alternative splicing in response to extracellular stimuli.





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Caption: SRPK Signaling Pathway and MSC-1186 Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **MSC-1186** are provided below.

Biochemical Kinase Inhibition Assay (Reaction Biology)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

• Principle: A radiometric assay using ³³P-labeled ATP to measure the phosphorylation of a substrate by the target kinase. The amount of incorporated radiolabel is proportional to the kinase activity.

Protocol:

- Reaction Mixture: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM
 MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
- Substrate and Cofactors: Add the substrate (e.g., Myelin Basic Protein MBP for SRPK1)
 and cofactors to the reaction buffer.
- Kinase Addition: Add the purified human SRPK enzyme (SRPK1, SRPK2, or SRPK3) to the substrate solution.
- Compound Incubation: Introduce MSC-1186 at various concentrations to the reaction mixture.
- Initiation: Start the kinase reaction by adding ³³P-ATP.
- Incubation: Incubate the reaction at a controlled temperature for a specified time.
- Termination and Detection: Stop the reaction and quantify the amount of ³³P incorporated into the substrate using a filter-binding apparatus and scintillation counting.

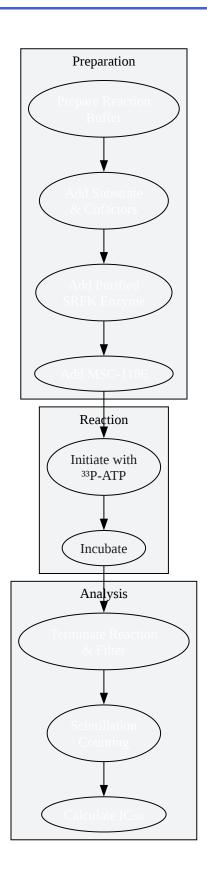






 Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a doseresponse curve.





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Caption: Biochemical Kinase Inhibition Assay Workflow.



Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the extent to which a compound binds to its target protein within living cells.

- Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the
 proximity of a fluorescently labeled tracer (which binds to the kinase active site) and the
 target kinase, which is fused to a NanoLuc® luciferase. A test compound that binds to the
 kinase will displace the tracer, leading to a decrease in the BRET signal.
- Protocol:
 - Cell Culture and Transfection:
 - Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Co-transfect the cells with plasmids encoding the NanoLuc®-SRPK fusion protein and a carrier DNA using a suitable transfection reagent (e.g., FuGene HD).
 - Allow protein expression for 18-20 hours.
 - Assay Preparation:
 - Harvest the transfected cells and resuspend them in Opti-MEM.
 - Dispense the cell suspension into a 384-well white assay plate.
 - Compound and Tracer Addition:
 - Add serially diluted MSC-1186 to the wells.
 - Add the NanoBRET[™] Kinase Tracer to the wells.
 - Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium with the target protein.
 - Detection:

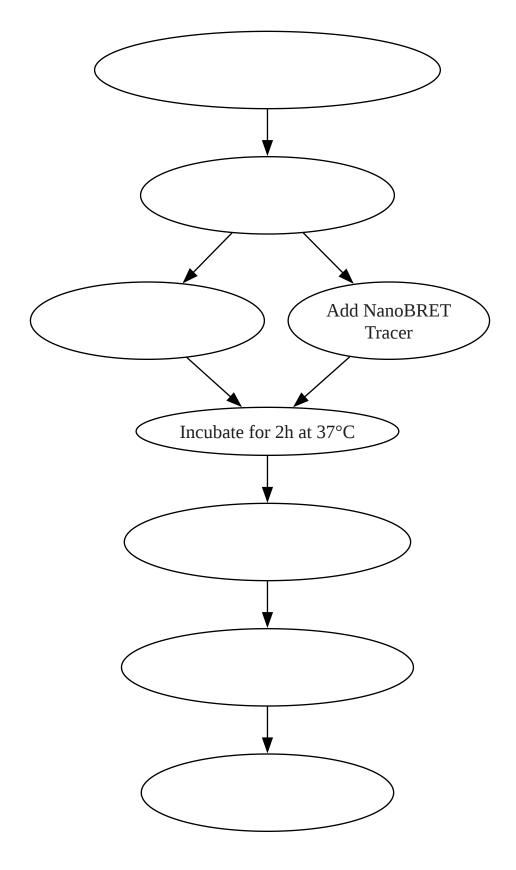






- Add the NanoBRET[™] Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
- Measure the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer capable of filtered luminescence measurements.
- Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine
 the IC₅₀ value by plotting the BRET ratio against the compound concentration and fitting
 the data to a dose-response curve.





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Caption: NanoBRET™ Cellular Target Engagement Assay Workflow.



Kinome-wide Selectivity

MSC-1186 has demonstrated exceptional kinome-wide selectivity. In a broad panel of kinase assays, it showed minimal off-target activity, a critical feature for a chemical probe and a desirable characteristic for a therapeutic candidate. The high selectivity is attributed to non-conserved interactions with the uniquely structured hinge region of the SRPK family.[2]

While the full dataset from a comprehensive kinome scan is not publicly available, the primary literature reports high selectivity in an in vitro kinase panel from Reaction Biology at a concentration of 1 μ M against 395 kinases.

In Vivo Studies

To date, there is no publicly available information on the in vivo efficacy or pharmacokinetic properties of **MSC-1186**. Further studies are required to evaluate its potential as a therapeutic agent in animal models of diseases where SRPK activity is dysregulated.

Conclusion

MSC-1186 is a highly potent and selective pan-SRPK inhibitor that serves as an invaluable tool for dissecting the roles of SRPKs in cellular processes and disease. Its well-characterized in vitro and cellular activity, combined with its high selectivity, make it a superior chemical probe for studying the consequences of SRPK inhibition. While further in vivo studies are necessary to establish its therapeutic potential, MSC-1186 represents a significant advancement in the development of SRPK-targeted molecules. The detailed experimental protocols provided in this guide are intended to facilitate further research and application of this important compound.

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